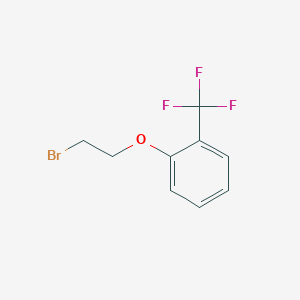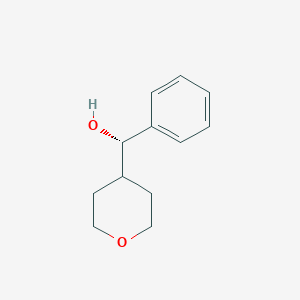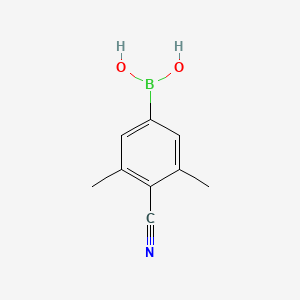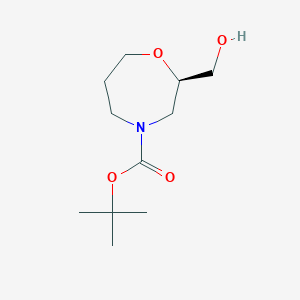
1-(2-Fluorophenyl)cyclopentanamine
Descripción general
Descripción
1-(2-Fluorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H14FN . It has a molecular weight of 179.24 g/mol . The compound is available in solid form and as a liquid .
Molecular Structure Analysis
The InChI code for 1-(2-Fluorophenyl)cyclopentanamine is 1S/C11H14FN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 . This indicates that the molecule consists of a cyclopentanamine group attached to a 2-fluorophenyl group.Physical And Chemical Properties Analysis
1-(2-Fluorophenyl)cyclopentanamine has a molecular weight of 179.24 g/mol . It is available in solid form and as a liquid . The compound’s storage temperature is room temperature .Aplicaciones Científicas De Investigación
PET Tracer for NMDA Receptors 1-(2-Fluorophenyl)cyclopentanamine derivatives have been synthesized for use as positron emission tomography (PET) ligands, specifically targeting the NR2B binding site of the NMDA receptor. This application is significant in studying neurodegenerative disorders like Alzheimer's disease. For instance, [(11)C]4, a derivative, demonstrated potential for entering the brain and binding to NMDAr in rodent models, although its application as a PET probe may be limited by high sigma-1 receptor binding (Christiaans et al., 2014).
Analytical Characterization of Chemical Precursors The compound has been identified and analyzed as a suspected chemical precursor of other compounds, such as 2-fluorodeschloroketamine. This includes studying its decomposition products and understanding the mechanisms and pathways involved in its chemical transformations (Luo et al., 2022).
Fluorophenyl-Substituted Emitters in Oxygen Sensing Fluorophenyl-substituted compounds, closely related to 1-(2-Fluorophenyl)cyclopentanamine, have been used in the development of photostable emitters for monitoring molecular oxygen. These compounds demonstrate high oxygen sensitivity and fast response times, making them suitable for real-time oxygen monitoring (Xing et al., 2015).
Pharmacological Characterizations Pharmacological studies of 1-(2-Fluorophenyl)cyclopentanamine derivatives have shown potential in treating pain, epilepsy, neurodegenerative disease, and depression. These studies include binding affinities to various receptors and transporters, such as NMDA, NET, SERT, and DAT (Wallach et al., 2019).
Synthesis of Antitumor Agents Derivatives of 1-(2-Fluorophenyl)cyclopentanamine have been synthesized and evaluated as potent antitumor agents. These include the development of compounds like CHM-1-P-Na, showing significant activity in cancer cell lines and demonstrating mechanisms of action such as apoptosis induction and cyclin accumulation (Chou et al., 2010).
Development of Photochromic Molecules The compound has been involved in the synthesis of photochromic molecules, such as dithienylcyclopentenes, which are used in optoelectronic technologies like optical data storage and molecular machines. These molecules undergo reversible changes in their physical properties in response to light (Zhou et al., 2007).
Synthesis of Functionalized Carbazoles The compound has been used in the synthesis of functionalized carbazoles through anionic cyclization, leading to regioselectively functionalized derivatives. This process has implications for the development of new materials and pharmaceuticals (Sanz et al., 2006).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLBODKIRVCXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)
![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)

![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)



![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)
![2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B3166379.png)
![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)
![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)
![5-Chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B3166416.png)

